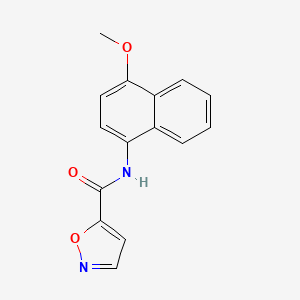

N-(4-甲氧基萘-1-基)异恶唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

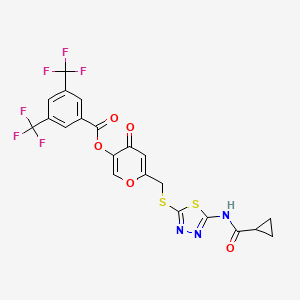

“N-(4-methoxynaphthalen-1-yl)isoxazole-5-carboxamide” is a compound that belongs to the isoxazole family . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The isoxazole ring is of immense importance due to its wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis

The molecular structure of “N-(4-methoxynaphthalen-1-yl)isoxazole-5-carboxamide” is characterized by the presence of an isoxazole ring, which is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions . The chemical structures of these compounds and intermediates were characterized by using IR, HRMS, 1H-NMR and 13C-NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving isoxazoles are diverse. The most common reaction is the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction .科学研究应用

合成和抗菌活性

研究表明,与 N-(4-甲氧基萘-1-基)异恶唑-5-甲酰胺相关的衍生物的合成和评估显示出有希望的抗菌活性。例如,由查耳酮合成的新的异恶唑啉衍生物对多种细菌和真菌表现出良好至中等的活性,突出了它们作为抗菌剂的潜力 (Jadhav,2010)。

抗分枝杆菌活性

另一项研究专注于 N-烷氧基苯基羟基萘甲酰胺,揭示了对结核分枝杆菌和其他分枝杆菌菌株的抗分枝杆菌活性。这些化合物显示出与利福平相当或更高的活性水平,在某些情况下具有最小的细胞毒性,表明它们在治疗分枝杆菌感染方面的潜力 (Goněc 等,2016)。

细胞毒性和抗癌潜力

研究了某些衍生物对癌细胞的细胞毒活性,展示了这些化合物在癌症治疗中的潜力。例如,5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺在体外对艾氏腹水癌细胞表现出细胞毒活性,表明它们在开发抗癌治疗中的效用 (Hassan 等,2014)。

抗菌和抗真菌剂

2-(6-甲氧基-2-萘基)丙酰胺的衍生物已被合成并测试了它们的抗菌和抗真菌活性,显示出对各种菌株的显着效力,在某些情况下可能匹配或超过标准剂如氨苄青霉素和氟康唑 (Helal 等,2013)。

抑制组蛋白脱乙酰酶用于治疗阿尔茨海默病

一种对组蛋白脱乙酰酶 6 (HDAC6) 表现出有效抑制选择性的特定化合物被发现可以减少 tau 蛋白的磷酸化和聚集,显示出神经保护活性,并具有治疗阿尔茨海默病的潜力 (Lee 等,2018)。

缓蚀

对相关化合物作为酸性介质中低碳钢缓蚀剂的热力学性质的研究提供了对它们的高效率和在保护工业材料中潜在应用的见解 (Bouklah 等,2006)。

未来方向

The future directions in the field of isoxazole derivatives involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . There is a significant interest in the development of novel compounds that have higher anticancer activities . Furthermore, the focus is on the development of environmentally benign synthetic routes .

作用机制

Target of Action

Similar compounds have been found to act as effective corrosion inhibitors for carbon steel . They are known to form a stable protective film on the metal surface, reducing the rate of corrosion .

Mode of Action

N-(4-methoxynaphthalen-1-yl)isoxazole-5-carboxamide, like other similar compounds, acts as a mixed type inhibitor . It reduces the corrosion rate of carbon steel by forming a stable protective film on the metal surface and reducing the cathodic hydrogen evolution reaction . The molecules of these compounds are physically adsorbed on the metal surface .

Biochemical Pathways

Isoxazole derivatives have been found to exhibit various biological activities, including anticancer properties .

Pharmacokinetics

The bioavailability of similar compounds has been theoretically predicted using molinspiration calculation and lipinski’s rule of five .

Result of Action

Similar compounds have been found to reduce the corrosion rate of carbon steel due to the formation of a stable protective film on the metal surface .

Action Environment

The action of N-(4-methoxynaphthalen-1-yl)isoxazole-5-carboxamide can be influenced by environmental factors. For instance, the corrosion inhibitory effect of similar compounds has been observed at room temperature . The efficacy of these compounds in reducing corrosion was found to be between 81.5–95.2% at a concentration of 20 × 10 −6 M .

属性

IUPAC Name |

N-(4-methoxynaphthalen-1-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-19-13-7-6-12(10-4-2-3-5-11(10)13)17-15(18)14-8-9-16-20-14/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBFIVGDIUDKQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxynaphthalen-1-yl)isoxazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2989242.png)

![5-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine](/img/structure/B2989245.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2989247.png)

![2,4,7,8-Tetramethyl-6-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2989248.png)

![N-ethyl-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2989256.png)

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2989259.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2989260.png)

![2-(4-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2989261.png)